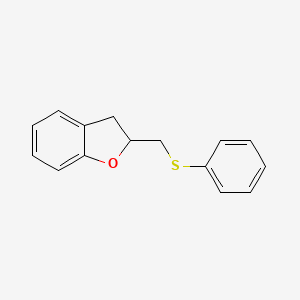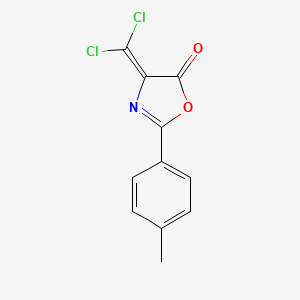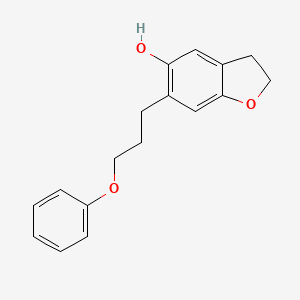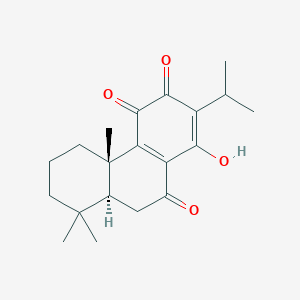
7-Ketoroyleanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ketoroyleanone is a naturally occurring diterpenoid compound isolated from the roots of Inula royleana DC (Compositae). It is a tricyclic diterpenoid with the chemical structure 12-hydroxy-abieta-8,12-dien-7,11,14-trione . This compound belongs to the abietane-type diterpenoids, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Ketoroyleanone can be synthesized from 7-hydroxyroyleanone through a series of chemical reactions. One method involves the use of 8,9-epoxy-7-oxoroyleanone methyl ether as an intermediate . The synthetic route typically includes oxidation and rearrangement reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would involve optimizing the laboratory-scale synthetic routes for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Ketoroyleanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
7-Ketoroyleanone has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:
Chemistry: Used as a precursor for the synthesis of other bioactive diterpenoids.
Biology: Studied for its role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Ketoroyleanone involves its interaction with molecular targets such as human topoisomerase I. It acts as an inhibitor of this enzyme, which is crucial for DNA replication and transcription. By inhibiting topoisomerase I, this compound can induce apoptosis in cancer cells and exhibit anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
Inuroyleanol: Another diterpenoid isolated from Inula royleana with a similar tricyclic structure.
Sugiol: A diterpenoid with inhibitory activity against human topoisomerase I.
Uniqueness
7-Ketoroyleanone is unique due to its specific chemical structure and potent biological activities. Its ability to inhibit topoisomerase I with greater efficacy than some known inhibitors like camptothecin highlights its potential as a therapeutic agent .
Conclusion
This compound is a promising compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthrene-3,4,10-trione |
InChI |
InChI=1S/C20H26O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10,12,22H,6-9H2,1-5H3/t12-,20-/m0/s1 |
InChI Key |
OBRCAYZWOHZGIC-YUNKPMOVSA-N |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2=O)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


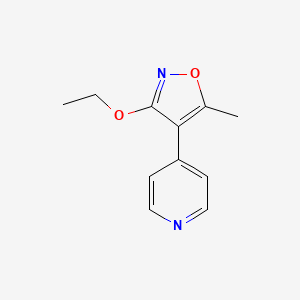
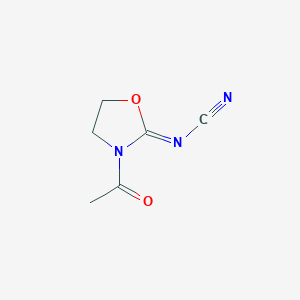


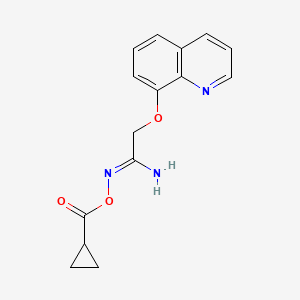
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
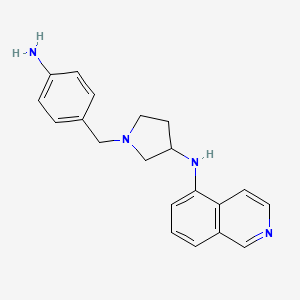


![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)

